SRT3025: A Potent Activator of SIRT1 for Research in Metabolism and Aging
SRT3025: A Potent Activator of SIRT1 for Research in Metabolism and Aging
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
SRT3025 is a synthetic, small-molecule activator of Sirtuin 1 (SIRT1), a nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+)-dependent deacetylase. SIRT1 is a key regulator of cellular metabolism, stress resistance, and aging. SRT3025 has demonstrated therapeutic potential in preclinical models of metabolic and age-related diseases, including atherosclerosis, diet-induced obesity, and Fanconi anemia. This technical guide provides a comprehensive overview of SRT3025, including its mechanism of action, quantitative data from key preclinical studies, detailed experimental protocols, and visualization of relevant signaling pathways and experimental workflows.
Mechanism of Action
SRT3025 functions as an allosteric activator of SIRT1. It binds to a site on the SIRT1 enzyme distinct from the active site, inducing a conformational change that enhances the enzyme's affinity for its acetylated substrates.[1] This leads to the deacetylation of a wide range of protein targets involved in metabolic regulation and stress responses. Notably, SRT3025 activates wild-type SIRT1 but not the activation-resistant E230K mutant, confirming its specific mechanism of action.[1]
Key downstream targets of SIRT1 that are deacetylated following activation by SRT3025 include:
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p65 (RelA): A subunit of the NF-κB transcription factor. Deacetylation of p65 by SIRT1 inhibits NF-κB signaling, leading to reduced inflammation.
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Forkhead box protein O1 (FoxO1): A transcription factor that regulates genes involved in gluconeogenesis, stress resistance, and cell cycle control. Deacetylation of FoxO1 by SIRT1 modulates its transcriptional activity.
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Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α): A master regulator of mitochondrial biogenesis and function. Deacetylation of PGC-1α by SIRT1 enhances its activity.
Quantitative Data
The following tables summarize the quantitative data from key preclinical studies investigating the efficacy and potency of SRT3025.
Table 1: In Vitro Activity of SRT3025
| Parameter | Value | Cell Line/Assay Conditions | Reference |
| EC50 (SIRT1 Activation) | ~2.3 µM | In vitro deacetylation of desTAMRA-peptide | [2] |
| IC50 (Cell Proliferation) | 0.98 µM | SU.86.86 pancreatic adenocarcinoma cells | [3] |
Table 2: In Vivo Efficacy of SRT3025 in a Mouse Model of Atherosclerosis (ApoE-/- mice)
| Parameter | Vehicle Control | SRT3025 (3.18 g/kg diet) | % Change | Reference |
| Plaque Size | N/A | Significantly reduced | N/A | [4] |
| Total Cholesterol | N/A | Significantly lower | N/A | [4] |
| LDL-Cholesterol | N/A | Significantly lower | N/A | [4] |
| VLDL-Cholesterol | N/A | Significantly lower | N/A | [4] |
| Plasma Pcsk9 | N/A | Reduced | N/A | [4] |
Table 3: In Vivo Efficacy of SRT3025 in a Mouse Model of Diet-Induced Obesity
| Parameter | Vehicle Control | SRT3025 (100 mg/kg/day) | % Change | Reference |
| Body Weight Gain | N/A | Prevented | -15.9% | [5] |
| Fasting Glucose | N/A | Reduced | -21% | [5] |
| Fasting Insulin (B600854) | N/A | Reduced | -70% | [5] |
| Serum Triglycerides | N/A | Reduced | -41% | [5] |
| Liver Triglycerides | N/A | Reduced | -48% | [5] |
Table 4: Pharmacokinetic Parameters of SRT3025
| Parameter | Value | Species | Dose | Reference |
| Cmax | 2415 ng/mL (3.9 µM) | Mouse | 100 mg/kg | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the quantitative data tables.
In Vitro SIRT1 Activity Assay
This protocol is adapted from fluorometric assays for SIRT1 activity.
Materials:
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Recombinant human SIRT1 enzyme
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Fluorogenic SIRT1 substrate (e.g., a peptide containing an acetylated lysine (B10760008) residue coupled to a fluorophore)
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Nicotinamide adenine dinucleotide (NAD+)
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SRT3025
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SIRT1 assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
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Developer solution (containing a protease that cleaves the deacetylated substrate)
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96-well black, flat-bottom plates
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Fluorescence microplate reader
Procedure:
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Prepare a stock solution of SRT3025 in DMSO.
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Create a serial dilution of SRT3025 in SIRT1 assay buffer.
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In a 96-well plate, add the following to each well:
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SIRT1 assay buffer
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Diluted SRT3025 or vehicle (DMSO in assay buffer)
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Recombinant SIRT1 enzyme
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Initiate the reaction by adding the fluorogenic substrate and NAD+.
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Incubate the plate at 37°C for 30-60 minutes, protected from light.
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Stop the reaction by adding the developer solution to each well.
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Incubate the plate at 37°C for 15-30 minutes, protected from light.
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Measure the fluorescence intensity using a microplate reader (excitation ~350-360 nm, emission ~450-460 nm).
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Calculate the EC50 value by plotting the percent activation against the logarithm of the SRT3025 concentration.
Cell Culture and Treatment
This protocol describes the culture of AML12 mouse hepatoma cells and treatment with SRT3025.
Materials:
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AML12 cells
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DMEM:F12 medium
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Fetal Bovine Serum (FBS)
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Insulin, transferrin, selenium, dexamethasone (B1670325) supplements
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SRT3025
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DMSO
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Cell culture flasks/plates
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Incubator (37°C, 5% CO2)
Procedure:
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Culture AML12 cells in DMEM:F12 medium supplemented with 10% FBS, insulin (5 µg/ml), transferrin (5 µg/ml), selenium (5 ng/ml), and dexamethasone (40 ng/ml).[4]
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Maintain the cells in a humidified incubator at 37°C with 5% CO2.
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For treatment, prepare a stock solution of SRT3025 in DMSO.
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Dilute the SRT3025 stock solution in culture medium to the desired final concentration (e.g., 10 µM). The final DMSO concentration should be kept low (e.g., <0.1%).
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Replace the existing medium with the SRT3025-containing medium and incubate for the desired time period (e.g., 24 hours).
In Vivo Atherosclerosis Study in ApoE-/- Mice
This protocol describes the induction of atherosclerosis in ApoE-/- mice and treatment with SRT3025.
Materials:
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ApoE-/- mice (8 weeks old)
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High-cholesterol diet (1.25% w/w cholesterol)
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SRT3025
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Placebo
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Animal housing facilities
Procedure:
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House the ApoE-/- mice in a temperature-controlled facility with a 12-hour light-dark cycle.
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Acclimatize the mice for one week before starting the experiment.
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Divide the mice into two groups: a placebo group and an SRT3025 treatment group.
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Feed all mice a high-cholesterol diet (1.25% w/w).
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Supplement the diet of the treatment group with SRT3025 at a dose of 3.18 g/kg of diet.[4]
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Continue the treatment for 12 weeks.
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At the end of the study, sacrifice the mice and collect blood and tissues for analysis (e.g., plasma cholesterol levels, plaque size measurement).
Western Blotting for Deacetylation of p65 and FoxO1
This protocol describes the detection of changes in the acetylation status of p65 and FoxO1.
Materials:
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Liver and skeletal muscle tissue lysates from treated and control animals
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Primary antibodies: anti-acetyl-lysine, anti-p65, anti-FoxO1
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Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG
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Protein A/G agarose (B213101) beads for immunoprecipitation
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Lysis buffer
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SDS-PAGE gels
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PVDF membrane
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Chemiluminescent substrate
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Imaging system
Procedure:
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Immunoprecipitation:
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Lyse the tissue samples and pre-clear the lysates.
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Incubate the lysates with an antibody against the protein of interest (p65 or FoxO1) overnight at 4°C.
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Add protein A/G agarose beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
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Wash the beads several times with lysis buffer.
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Elute the immunoprecipitated proteins.
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-
SDS-PAGE and Western Blotting:
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Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.
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Block the membrane with 5% non-fat milk or BSA in TBST.
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Incubate the membrane with the anti-acetyl-lysine primary antibody overnight at 4°C.
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Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detect the signal using a chemiluminescent substrate and an imaging system.
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To confirm equal loading, strip the membrane and re-probe with antibodies against total p65 or FoxO1.
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Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize key signaling pathways and experimental workflows related to SRT3025.
Caption: SRT3025 allosterically activates SIRT1, leading to the deacetylation of key downstream targets.
Caption: SRT3025-mediated SIRT1 activation reduces atherosclerosis by modulating Pcsk9 and Ldlr.
Caption: Workflow for evaluating the in vivo efficacy of SRT3025 in a mouse model of atherosclerosis.
Conclusion
SRT3025 is a valuable research tool for investigating the role of SIRT1 in health and disease. Its potent and specific activation of SIRT1 allows for the elucidation of downstream signaling pathways and the assessment of therapeutic potential in various preclinical models. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to incorporate SRT3025 into their studies of metabolism, inflammation, and aging.
References
- 1. The Sirt1 activator SRT3025 provides atheroprotection in Apoe−/− mice by reducing hepatic Pcsk9 secretion and enhancing Ldlr expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SIRT1 Activation by Small Molecules: KINETIC AND BIOPHYSICAL EVIDENCE FOR DIRECT INTERACTION OF ENZYME AND ACTIVATOR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Protocol to Use Mouse Hepatocyte Cell Line AML12 to Study Hepatic Metabolism In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
